3-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridazine
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Overview
Description
3-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridazine is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group is introduced via an acylation reaction using 2,3-dimethoxybenzoic acid and a suitable acylating agent.
Formation of the Pyridazine Ring: The pyridazine ring is formed through a condensation reaction involving hydrazine and a suitable dicarbonyl compound.
Coupling of the Piperidine and Pyridazine Rings: The final step involves coupling the piperidine and pyridazine rings through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile: A similar compound with a pyrazine ring instead of a pyridazine ring.
3-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine: A compound with a pyrimidine ring.
Uniqueness
3-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridazine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-8-3-7-14(17(15)24-2)18(22)21-11-5-6-13(12-21)25-16-9-4-10-19-20-16/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPNMPAKNCZDPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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